![molecular formula C12H6ClFO B13979448 3-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B13979448.png)
3-Chloro-7-fluorodibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-fluorodibenzo[b,d]furan typically involves the halogenation of dibenzofuran derivatives. One common method is the chlorination and fluorination of dibenzofuran under controlled conditions. The reaction may involve the use of reagents such as chlorine gas and fluorine gas, along with catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound in large quantities while maintaining high purity levels (typically NLT 98%) .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-7-fluorodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The aromatic structure of the compound allows it to undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted dibenzofurans with various functional groups.
Oxidation Reactions: Products include quinone derivatives.
Reduction Reactions: Products include dihydro derivatives of dibenzofuran.
Applications De Recherche Scientifique
3-Chloro-7-fluorodibenzo[b,d]furan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-7-fluorodibenzo[b,d]furan involves its interaction with specific molecular targets. The compound can bind to aromatic receptors and enzymes, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chlorodibenzo[b,d]furan
- 7-Fluorodibenzo[b,d]furan
- 3,7-Dichlorodibenzo[b,d]furan
Comparison
3-Chloro-7-fluorodibenzo[b,d]furan is unique due to the presence of both chlorine and fluorine atoms on the dibenzofuran structure. This dual halogenation imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for unique biological interactions .
Propriétés
Formule moléculaire |
C12H6ClFO |
|---|---|
Poids moléculaire |
220.62 g/mol |
Nom IUPAC |
3-chloro-7-fluorodibenzofuran |
InChI |
InChI=1S/C12H6ClFO/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H |
Clé InChI |
JODPFQBVFFCSGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)OC3=C2C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate](/img/structure/B13979370.png)
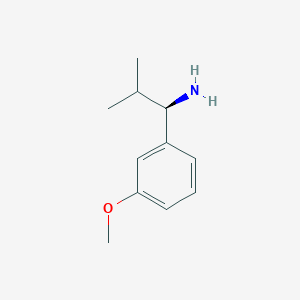
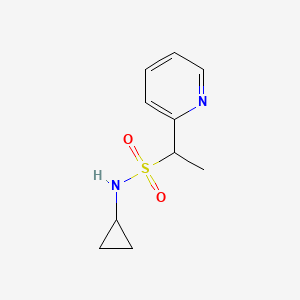
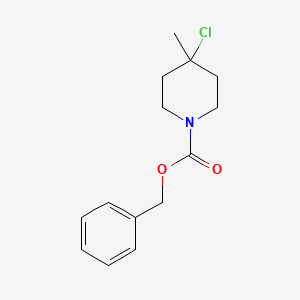
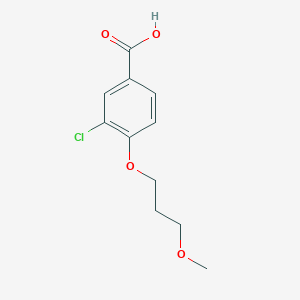
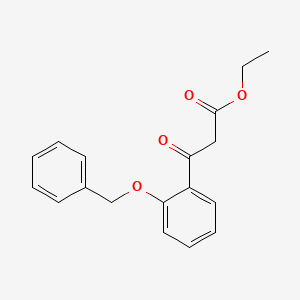
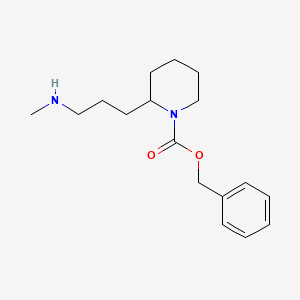
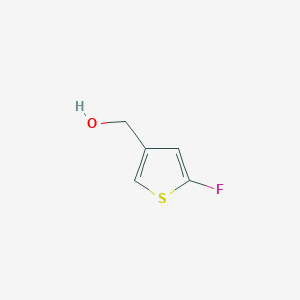
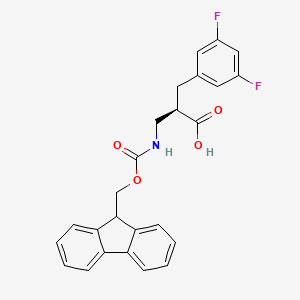
![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13979403.png)
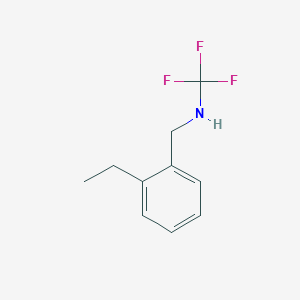
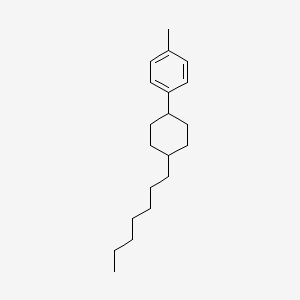
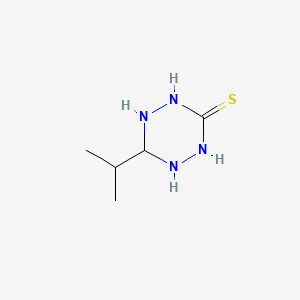
![Methyl 2-acetamidobenzo[b]thiophene-3-carboxylate](/img/structure/B13979428.png)
